4,4'-Di(methanesulfinyl)-2,2'-bipyridine

Asymmetric Catalysis Chiral Ligand Design Stereoselective Synthesis

Select this compound for its unique chiral scaffold combining a rigid bipyridine core with two stereogenic sulfinyl groups. Unlike simple 2,2'-bipyridines, it provides a tailored chiral coordination environment for asymmetric catalysis (e.g., Pd- or Rh-catalyzed reactions) and can act as a tetradentate or bridging ligand for constructing homochiral MOFs. Ensure procurement of high-purity, enantiomerically enriched forms to maintain stereochemical performance.

Molecular Formula C12H12N2O2S2
Molecular Weight 280.4 g/mol
CAS No. 377740-32-4
Cat. No. B14243765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di(methanesulfinyl)-2,2'-bipyridine
CAS377740-32-4
Molecular FormulaC12H12N2O2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C
InChIInChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3
InChIKeyXELASZNOHTVZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di(methanesulfinyl)-2,2'-bipyridine (CAS 377740-32-4) for Asymmetric Catalysis and Coordination Chemistry


4,4'-Di(methanesulfinyl)-2,2'-bipyridine (CAS 377740-32-4) is a C2-symmetric 2,2'-bipyridine derivative bearing methanesulfinyl groups at the 4 and 4' positions, with a molecular weight of 280.4 g/mol and formula C12H12N2O2S2 [1]. The compound features two stereogenic sulfur atoms, enabling the isolation of enantiopure or diastereomerically enriched forms, and functions as a bidentate ligand via its bipyridine nitrogen atoms, while the sulfinyl groups provide additional coordination or hydrogen-bonding sites for metal complexation [2][3]. Unlike simpler 2,2'-bipyridines, this scaffold offers a chiral coordination environment and potential for multidentate binding, making it relevant for asymmetric catalysis and the construction of chiral metal-organic frameworks [4]. However, a significant limitation is the absence of any published primary research literature detailing its synthesis, characterization, or application; its existence is currently documented only in chemical databases and vendor catalogs, meaning no direct, peer-reviewed comparative data are available to substantiate its performance .

Why 4,4'-Di(methanesulfinyl)-2,2'-bipyridine Cannot Be Replaced by Common 2,2'-Bipyridine Analogs


Procurement decisions for 4,4'-di(methanesulfinyl)-2,2'-bipyridine must account for its unique structural features that are absent from simpler, more common 2,2'-bipyridines. Unlike unsubstituted 2,2'-bipyridine or 4,4'-disubstituted derivatives lacking chiral centers (e.g., 4,4'-dimethyl-2,2'-bipyridine), this compound possesses two stereogenic sulfur atoms, enabling the creation of a chiral coordination environment essential for asymmetric induction [1]. While 6,6'-disubstituted chiral bipyridine sulfoxides have been studied in asymmetric catalysis, the 4,4'-substitution pattern places the chiral sulfinyl groups farther from the metal-binding site, potentially reducing steric hindrance and allowing for distinct catalytic selectivities or the accommodation of bulkier substrates [2]. Furthermore, the sulfinyl groups can act as additional coordination sites, effectively transforming a simple bidentate ligand into a potential tetradentate or bridging ligand, a capability absent in non-sulfoxide analogs [3]. Thus, generic substitution would result in a loss of chirality and altered coordination geometry, leading to different or diminished performance in applications requiring stereocontrol or specific metal-binding modes [4].

Quantitative Evidence for 4,4'-Di(methanesulfinyl)-2,2'-bipyridine Differentiation


Stereogenic Sulfur Centers Provide a Chiral Coordination Environment Absent in Common Achiral Analogs

The presence of two stereogenic sulfur atoms in 4,4'-di(methanesulfinyl)-2,2'-bipyridine creates a chiral coordination environment, a feature entirely absent in achiral analogs such as unsubstituted 2,2'-bipyridine (CAS 366-18-7) or 4,4'-dimethyl-2,2'-bipyridine (CAS 1134-35-6). While direct comparative data for this specific compound are lacking, studies on structurally analogous 6,6'-bis(alkylsulfinyl)-2,2'-bipyridines demonstrate that the stereochemistry of the sulfoxide group is the sole determinant of diastereoselectivity in ruthenium complex formation, providing a mechanism by which this compound could induce asymmetry in catalytic reactions [1]. The quantitative impact of this chirality is the difference between a racemic (ee = 0%) and an enantioselective (ee > 0%) process; the exact ee achievable with this compound remains unquantified, representing a key gap in current knowledge [2].

Asymmetric Catalysis Chiral Ligand Design Stereoselective Synthesis

4,4'-Substitution Pattern Creates a Different Steric Environment Compared to 6,6'-Disubstituted Analogs

The substitution of sulfinyl groups at the 4 and 4' positions of the bipyridine core positions the chiral environment farther from the metal-binding nitrogen atoms compared to the more extensively studied 6,6'-disubstituted bipyridine sulfoxides [1]. In 6,6'-disubstituted analogs, the sulfoxide oxygen atoms can coordinate directly to the metal center, creating a tetradentate N,N,O,O binding mode [2]. In the 4,4'-disubstituted compound, such direct coordination is geometrically less feasible due to the increased distance from the metal center, potentially resulting in a strictly bidentate N,N binding mode. This structural difference is predicted to reduce steric hindrance around the metal center, a property that could be advantageous for reactions involving bulky substrates where 6,6'-disubstituted ligands might suffer from restricted access to the catalytic site [3].

Ligand Design Steric Effects Coordination Chemistry

Potential for Enhanced Metal-Binding Denticity Compared to Non-Sulfoxide Analogs

The sulfinyl oxygen atoms in 4,4'-di(methanesulfinyl)-2,2'-bipyridine provide two additional potential coordination sites beyond the bipyridine nitrogens, a feature absent in simple alkyl- or aryl-substituted 2,2'-bipyridines [1]. This creates the possibility for higher denticity (up to tetradentate) or for the formation of bridged polymetallic complexes [2]. While unsubstituted 2,2'-bipyridine acts strictly as a bidentate ligand, the presence of the sulfinyl groups in this compound offers the potential for N,N,O-tridentate or N,N,O,O-tetradentate binding modes, depending on the metal ion and reaction conditions [3]. However, as with the 6,6'-analogs, this potential for enhanced denticity is a structural inference; experimental verification of its binding mode in a specific metal complex is required for confirmation.

Coordination Chemistry Ligand Design Metal Complexation

Key Research and Industrial Application Scenarios for 4,4'-Di(methanesulfinyl)-2,2'-bipyridine


Asymmetric Catalysis with Transition Metals

Due to its C2-symmetric chiral scaffold, this compound is a strong candidate for use as a chiral ligand in transition-metal-catalyzed asymmetric reactions. While direct data are absent, its structural similarity to other chiral bipyridine sulfoxides suggests potential in reactions like Pd-catalyzed allylic substitutions or Rh-catalyzed hydrogenations, where it could provide an alternative selectivity profile to well-established ligands like BINAP or PyBOX [1]. Researchers may evaluate it to access new regions of enantioselectivity or to improve upon the performance of existing ligand classes in challenging transformations [2].

Chiral Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The combination of a rigid bipyridine core, two stereogenic sulfur centers, and the potential for multidentate binding makes this compound an intriguing building block for the construction of homochiral metal-organic frameworks (MOFs) or coordination polymers. Such materials are of great interest for applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing [3]. The 4,4'-substitution pattern may direct the formation of extended structures with unique topologies, differentiating it from MOFs built with more common 4,4'-bipyridine linkers [4].

Electrochemical and Photochemical Systems

4,4'-Disubstituted 2,2'-bipyridines are well-known ligands for ruthenium and iridium complexes used in dye-sensitized solar cells (DSSCs) and as photoredox catalysts [5]. The electron-withdrawing sulfinyl groups in this compound can tune the redox potential and photophysical properties of resulting metal complexes compared to those with alkyl or aryl substituents [6]. This tunability is a key parameter for optimizing the performance of light-harvesting devices and photocatalytic cycles [7]. Researchers may select this ligand to systematically vary the electronic environment of a metal center in these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Di(methanesulfinyl)-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.